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Compound of Interest

Compound Name: 2,2'-Diamino-4,4'"-bithiazole

Cat. No.: B1206011

An In-Depth Technical Guide on the Biological Activities of 2,2'-Diamino-4,4'-bithiazole and Its
Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,2'-
Diamino-4,4'-bithiazole and its derivatives, with a focus on their potential as therapeutic
agents. This document details their anticancer and antimicrobial properties, mechanisms of
action, and includes detailed experimental protocols for key biological assays.

Chemical Identity and Properties

2,2'-Diamino-4,4'-bithiazole is a heterocyclic compound composed of two aminothiazole rings
linked at the 4th position. This core structure has been the subject of extensive research in
medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2]

Table 1: Physicochemical Properties of 2,2'-Diamino-4,4'-bithiazole
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Property Value Reference

4-(2-amino-1,3-thiazol-4-
IUPAC Name ) ] [1]
yI)-1,3-thiazol-2-amine

Molecular Formula CeHsN4S2 [1]

Molecular Weight 198.27 g/mol [1]

CAS Number 58139-59-6 [1]
Colorless to light yellow crystal

Appearance [1]
or powder

Melting Point 237-240 °C (decomposition) [1]

N Soluble in DMSO and DMF;
Solubility _ _ [1]
insoluble in water

pKa (Predicted) 2.84+0.10 [1]

Synthesis of 2,2'-Diamino-4,4'-bithiazole

A common and effective method for the synthesis of 2,2'-Diamino-4,4'-bithiazole involves the
Hantzsch thiazole synthesis.[3] This method typically utilizes the reaction of an a-haloketone
with a thioamide. A general synthetic workflow is outlined below.
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Starting Materials

1,4-Dibromo-2,3-butanedione Thiourea

Reaction in Ethanol
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'
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'
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'

Recrystallization

2,2'-Diamino-4,4'-bithiazole
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Caption: General synthesis workflow for 2,2'-Diamino-4,4'-bithiazole.
Experimental Protocol: Synthesis of 2,2'-Diamino-4,4'-

bithiazole

Materials:
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1,4-dibromobutanedione (9.0 g, 0.036 mol)

Thiourea (5.4 g, 0.072 mol)

Absolute ethanol (200 mL)

Hot water (100 mL, 45-50 °C)

Concentrated agueous ammonia (22-25%)
Procedure:

e To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-
dibromobutanedione, thiourea, and absolute ethanol.

o Heat the mixture to reflux with stirring for 2 hours.
e Pour the reaction mixture into hot water (45-50 °C).

e Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring.
This will result in the formation of a pale yellow precipitate.

» Allow the precipitate to stand, then collect the crude product by filtration.
¢ Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).
e Dry the purified product to yield 2,2'-diamino-4,4'-bithiazole.[1]

Biological Activities

2,2'-Diamino-4,4'-bithiazole and its derivatives have demonstrated a wide range of biological
activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of bithiazole derivatives against
various human cancer cell lines. The mechanism of action for some of these derivatives
involves the inhibition of key enzymes involved in DNA replication and cell proliferation.
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Table 2: In Vitro Anticancer Activity of 2,2'-Diamino-4,4'-bithiazole Derivatives (ICso values in
HM)

Compoun MCF-7 HCT-116 HepG2 A549 Other Referenc
d (Breast) (Colon) (Liver) (Lung) Cell Lines e
o ME-180
Derivative
1 12.8+0.6 - 10.4+0.2 - (Cervical): [4]
115+04
o ME-180
Derivative )
) 155+0.3 - - - (Cervical): [4]
11.6+0.1
MDA-MB-
Derivative 0.6648 231 5]
3 (72h) (Breast):
1.51 (72h)
o KF-28
Derivative
4 - - - - (Ovarian): [5]
0.718 (72h)
o A2780
Derivative )
. - - - - (Ovarian): [5]
2.34 (72h)
Doxorubici
0.75 - - - - [6]

n

Mechanism of Action: Inhibition of DNA Topoisomerase lla

A significant mechanism of anticancer activity for some substituted 4,5'-bithiazoles is the
catalytic inhibition of human DNA topoisomerase lla.[1] This enzyme is crucial for altering DNA
topology and is a major target in chemotherapy. These compounds act as competitive inhibitors
of ATP, which is essential for the enzyme's function.[1] This mechanism is distinct from
topoisomerase poisons like etoposide, as it does not induce double-strand DNA breaks,
potentially offering a safer therapeutic profile.[1]
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Caption: Inhibition of DNA Topoisomerase lla by bithiazole derivatives.

Mechanism of Action: Induction of Apoptosis
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Several novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells
through the mitochondrial intrinsic pathway.[7][8] This process involves the generation of
reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the regulation
of pro- and anti-apoptotic proteins.

Bithiazole Derivative
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Caption: Apoptosis induction via the mitochondrial pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as a measure of cell viability,
proliferation, and cytotoxicity.
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Materials:

e Cancer cell lines (e.g., MCF-7, HCT-116)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well plates

e 2,2'-Diamino-4,4'-bithiazole derivatives (dissolved in DMSO)
e MTT solution (5 mg/mL in PBS)

e DMSO (Dimethyl sulfoxide)

e Phosphate-buffered saline (PBS)

o Multi-well spectrophotometer (plate reader)

Procedure:

o Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 to 1 x 10* cells/well in 100
pL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere
to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the bithiazole derivatives in the culture
medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the
medium and add 100 pL of medium containing various concentrations of the test
compounds. Include a vehicle control (medium with DMSO) and a positive control (a known
anticancer drug).

 Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO: incubator.

o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL) to each well
and incubate for an additional 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium from each well without disturbing the
formazan crystals. Add 150 puL of DMSO to each well to dissolve the formazan crystals.
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» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability using the following formula: %
Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the
ICso0 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response
curve.

Antimicrobial Activity

Derivatives of 2,2'-Diamino-4,4'-bithiazole have also been investigated for their antimicrobial
properties against a range of bacterial and fungal strains.

Table 3: Antimicrobial Activity of 2,2'-Diamino-4,4'-bithiazole Derivatives (Minimum Inhibitory
Concentration - MIC in pg/mL)

Staphyloco Lo . .
Escherichia Candida Aspergillus
Compound ccus . . . Reference
coli albicans niger
aureus
Derivative A 12.5 25 50 100 [6]
Derivative B 25 50 100 >100 [6]
Ampicillin 0.5 8 - - [9]
Fluconazole - - 1 16 [10]

Experimental Protocol: Broth Microdilution for MIC
Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.[11]

Materials:
o Bacterial and fungal strains

e Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
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96-well microtiter plates

2,2'-Diamino-4,4'-bithiazole derivatives (dissolved in a suitable solvent)

Standard antimicrobial agents (positive controls)

Spectrophotometer or plate reader
Procedure:

¢ Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5
McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL). Dilute this
suspension to achieve a final concentration of approximately 5 x 10> CFU/mL in the test
wells.

o Compound Dilution: Prepare serial two-fold dilutions of the bithiazole derivatives in the
appropriate broth medium in the wells of a 96-well plate.

 Inoculation: Add the standardized inoculum to each well containing the diluted compound.
Include a growth control well (inoculum without compound) and a sterility control well (broth
without inoculum).

 Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48
hours for fungi.

e MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that
completely inhibits visible growth of the microorganism. This can be determined visually or
by measuring the absorbance using a plate reader.

Conclusion

2,2'-Diamino-4,4'-bithiazole and its derivatives represent a promising class of compounds
with significant potential in drug discovery and development. Their potent anticancer and
antimicrobial activities, coupled with diverse mechanisms of action, make them attractive
candidates for further investigation. The experimental protocols and data presented in this
guide provide a solid foundation for researchers and scientists working with these versatile
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molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are
warranted to optimize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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